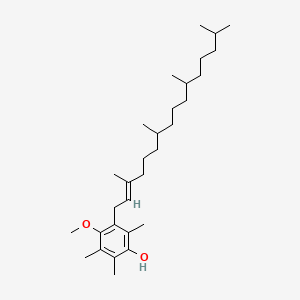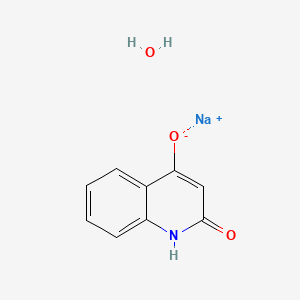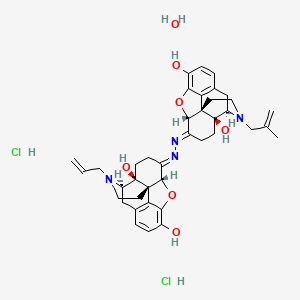
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2,3,6-trimethylphenol.
Alkylation: The phenolic hydroxyl group is alkylated using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Friedel-Crafts Alkylation: The alkylated phenol undergoes Friedel-Crafts alkylation with a long-chain alkene, such as 3,7,11,15-tetramethylhexadec-2-ene, in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Lewis acids, and solvents like dichloromethane or acetic acid.
Major Products
Oxidation: Quinones, hydroquinones.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenol: A simpler phenolic compound with antioxidant properties.
2,3,6-trimethylphenol:
3,7,11,15-tetramethylhexadec-2-ene: An aliphatic compound used in the synthesis of complex organic molecules.
Uniqueness
(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is unique due to its combination of a methoxy group, multiple methyl groups, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C30H52O2 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
4-methoxy-2,3,6-trimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol |
InChI |
InChI=1S/C30H52O2/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-18-24(5)19-20-28-27(8)29(31)25(6)26(7)30(28)32-9/h19,21-23,31H,10-18,20H2,1-9H3/b24-19+ |
Clé InChI |
OSASXCLFHSTYLS-LYBHJNIJSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1O)C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C(=C1O)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)



![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)




